
5-Methyl-4,5-dihydro-3H-pyrazol-3-one Edaravone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4,5-dihydro-3H-pyrazol-3-one Edaravone, commonly known as Edaravone, is a small molecule with significant therapeutic potential. It is a free radical scavenger and neuroprotective agent with antioxidant properties. Edaravone is primarily used to treat amyotrophic lateral sclerosis (ALS) and acute ischemic stroke .
Preparation Methods
Edaravone can be synthesized through various methods. One common synthetic route involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with appropriate reagents under controlled conditions. Industrial production methods often involve crystallization from hot water, ethanol, or ethanol/water mixtures .
Chemical Reactions Analysis
Edaravone undergoes several types of chemical reactions, including:
Oxidation: Edaravone can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the pyrazolone ring structure.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are often derivatives of the original compound with modified chemical properties .
Scientific Research Applications
Edaravone has a wide range of scientific research applications:
Biology: Investigated for its neuroprotective effects and potential to reduce brain edema following ischemia.
Medicine: Approved for the treatment of ALS and acute ischemic stroke. .
Industry: Utilized in the synthesis of various pyrazolone derivatives with potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of Edaravone is not fully elucidated. it is known to act as a free radical scavenger, suppressing the generation of hydroxyl and peroxynitrite radicals. This antioxidant action is thought to mediate its therapeutic effects by breaking the chain oxidation of lipids and reducing oxidative stress .
Comparison with Similar Compounds
Edaravone is unique compared to other similar compounds due to its specific antioxidant properties and therapeutic applications. Similar compounds include:
Norphenazone: Another pyrazolone derivative with similar chemical structure.
Methylphenylpyrazolone: Shares structural similarities but differs in its specific applications and properties.
Edaravone stands out due to its approval for treating ALS and acute ischemic stroke, highlighting its clinical significance .
Properties
Molecular Formula |
C14H14N4O2 |
|---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
5-methyl-4-(3-methyl-5-oxo-3,4-dihydropyrazol-4-yl)-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C14H14N4O2/c1-8-11(13(19)16-15-8)12-9(2)17-18(14(12)20)10-6-4-3-5-7-10/h3-8,11-12H,1-2H3 |
InChI Key |
GTCOONRFSHBPEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)N=N1)C2C(=NN(C2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide](/img/structure/B13410372.png)
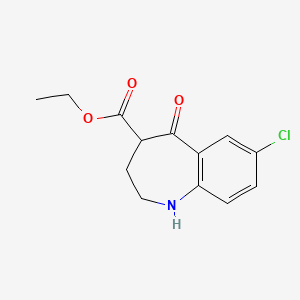
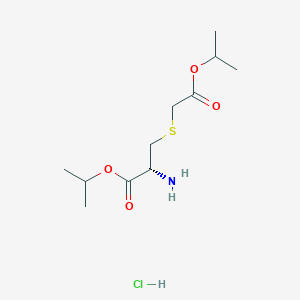
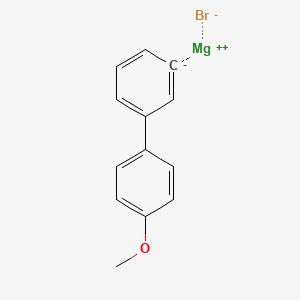
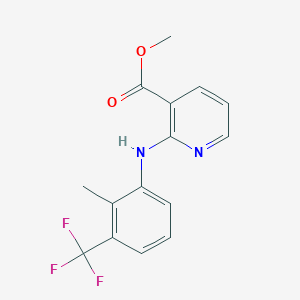
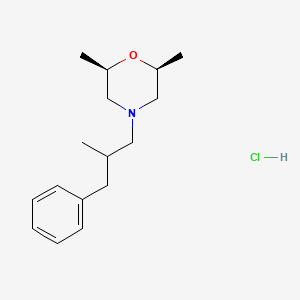
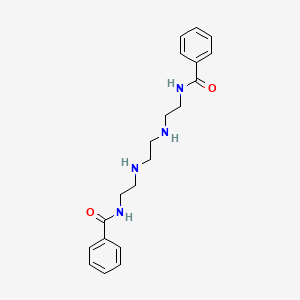
![3,6,9,17,20,23-Hexaoxatricyclo[23.3.1.111,15]triaconta-1(29),11(30),12,14,25,27-hexaene-2,10,16,24-tetrone](/img/structure/B13410414.png)
![Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]-](/img/structure/B13410427.png)
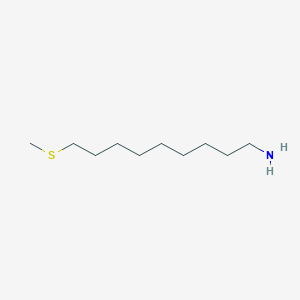
![(E,4R)-4-[(1R,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B13410443.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B13410450.png)

